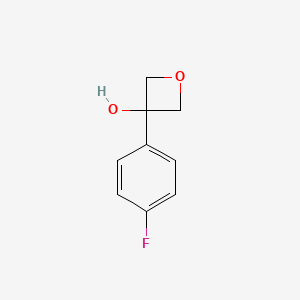

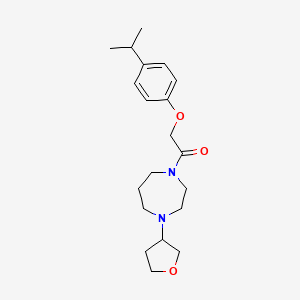

![molecular formula C20H15N3OS B2642069 N-([2,3'-bipyridin]-3-ylmethyl)benzo[b]thiophene-2-carboxamide CAS No. 1903170-43-3](/img/structure/B2642069.png)

N-([2,3'-bipyridin]-3-ylmethyl)benzo[b]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-([2,3’-bipyridin]-3-ylmethyl)benzo[b]thiophene-2-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . It belongs to the class of organic compounds known as 1-benzothiophenes . This compound is an important immune-associated protein that localizes in the endoplasmic reticulum membrane .

Synthesis Analysis

The compound is synthesized through a series of processes. A series of benzo[b]thiophene-2-carboxamide derivatives were designed and synthesized . Compounds 12d and 12e exhibited marginal human STING-activating activities . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .Molecular Structure Analysis

The molecular structure of “N-([2,3’-bipyridin]-3-ylmethyl)benzo[b]thiophene-2-carboxamide” is complex. The proposed binding mode of 12d/12e and STING protein displayed that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .Chemical Reactions Analysis

The chemical reactions of “N-([2,3’-bipyridin]-3-ylmethyl)benzo[b]thiophene-2-carboxamide” are intricate. An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-([2,3’-bipyridin]-3-ylmethyl)benzo[b]thiophene-2-carboxamide” are characterized by its molecular weight and formula. The molecular weight is 177.223 and the formula is C9H7NOS .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Heterocyclic Synthesis : Benzo[b]thiophen-2-yl-hydrazonoesters were synthesized and reacted with various nitrogen nucleophiles to yield a range of heterocyclic derivatives, including pyrazoles and pyrimidines, showcasing the versatility of thiophene derivatives in synthesizing complex heterocycles (Mohareb et al., 2004).

Electrochemical C–H Thiolation : A method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation of N-(hetero)arylthioamides was reported, indicating the potential for electrochemical pathways in modifying thiophene-based compounds (Qian et al., 2017).

Biological Activities and Applications

Antimicrobial Activity : N-(thiophen-2-ylmethyl)thiophene-2-carboxamide showed effective antibacterial activity against eight microorganisms, highlighting the antimicrobial potential of thiophene derivatives (Cakmak et al., 2022).

Metal Ion Sensing : Polymers containing bipyridine units demonstrated effective sensing for metal ions like copper, suggesting applications of bipyridine derivatives in developing sensors for environmental or analytical purposes (Gillissen et al., 2012).

Supramolecular Chemistry

- Supramolecular Packing Motifs : The study of benzene-1,3,5-tricarboxamide derivatives revealed novel supramolecular packing motifs, where π-stacked rods are encased in triply helical hydrogen-bonded amide strands, indicating the potential for designing new materials with unique structural features (Lightfoot et al., 1999).

Mécanisme D'action

The mechanism of action of “N-([2,3’-bipyridin]-3-ylmethyl)benzo[b]thiophene-2-carboxamide” involves several steps. Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses to achieve valid antitumor efficacy .

Propriétés

IUPAC Name |

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c24-20(18-11-14-5-1-2-8-17(14)25-18)23-13-16-7-4-10-22-19(16)15-6-3-9-21-12-15/h1-12H,13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZUMDMHAPMUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2641987.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2641988.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2641989.png)

![2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol](/img/structure/B2641997.png)

![3-Phenyl-6-(2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2641998.png)

![3-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-propyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2642006.png)

![2-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2642007.png)

![2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2642008.png)